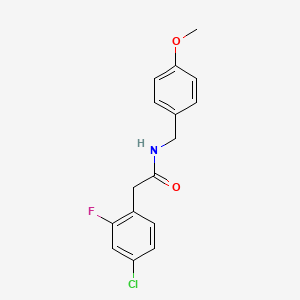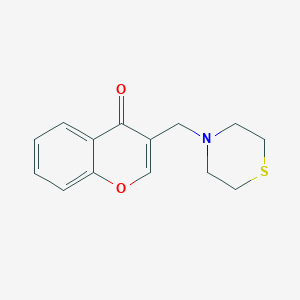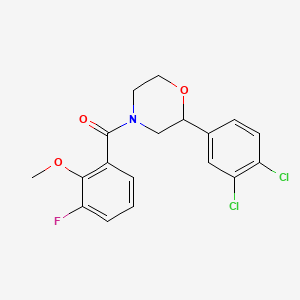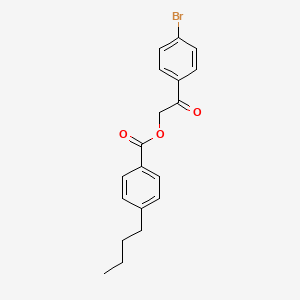
2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide, commonly known as CFM-2, is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel that is activated by heat, protons, and a variety of chemical ligands. TRPV1 is widely expressed in sensory neurons and plays a key role in pain perception, inflammation, and thermoregulation. CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other TRPV1-related disorders.
作用機序
CFM-2 acts as a competitive antagonist of 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide by binding to the channel's pore region and blocking the influx of cations. This prevents the activation of this compound by heat, protons, and chemical ligands, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. In addition, CFM-2 has been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis. CFM-2 has also been shown to have anti-oxidant and anti-inflammatory effects in vitro.
実験室実験の利点と制限
One of the main advantages of CFM-2 is its potency and selectivity for 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide. CFM-2 has been shown to be more potent and selective than other this compound antagonists, such as capsazepine and SB-366791. However, CFM-2 has some limitations for lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations.
将来の方向性
There are several future directions for the research on CFM-2. One potential direction is the development of more potent and selective 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide antagonists based on the structure of CFM-2. Another potential direction is the investigation of the therapeutic potential of CFM-2 in other this compound-related disorders, such as itch and gastrointestinal disorders. Furthermore, the development of novel drug delivery systems for CFM-2 could enhance its therapeutic efficacy and reduce its potential toxicity.
合成法
CFM-2 can be synthesized using a modified version of the Ullmann coupling reaction. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 4-methoxybenzyl bromide in the presence of copper powder and potassium carbonate as a base. The resulting intermediate is then reacted with acetyl chloride to form CFM-2.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide-related disorders. Several studies have demonstrated that CFM-2 can effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. CFM-2 has also been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-14-6-2-11(3-7-14)10-19-16(20)8-12-4-5-13(17)9-15(12)18/h2-7,9H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVCMMQJSZXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)


![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)


![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![2-[3-methyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5370872.png)

![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
![1-tert-butyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5370919.png)
![7-methyl-6-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5370922.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5370930.png)